![molecular formula C22H21ClN2O B15214164 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-19-2](/img/structure/B15214164.png)
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a propyl group attached to a dihydro biquinoline core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of the chloro, methyl, and propyl groups can be achieved through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro, methyl, and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the compound’s modifications.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-indole: Shares the chloro and methyl groups but has a different core structure.
3-Propyl-1H-indole: Similar propyl group but lacks the chloro and methyl groups.
5-Chloro-3-methyl-1-phenyl-1H-imidazole: Contains similar functional groups but with an imidazole core.
Uniqueness
5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its biquinoline core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
918646-19-2 |
|---|---|
Fórmula molecular |
C22H21ClN2O |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
5-chloro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C22H21ClN2O/c1-3-11-22(2)13-17-18(23)8-6-10-20(17)25(21(22)26)16-12-15-7-4-5-9-19(15)24-14-16/h4-10,12,14H,3,11,13H2,1-2H3 |
Clave InChI |
XKTGRVAODRSNCV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


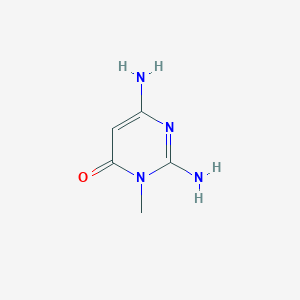
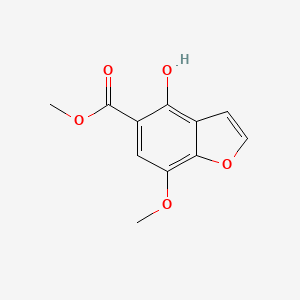
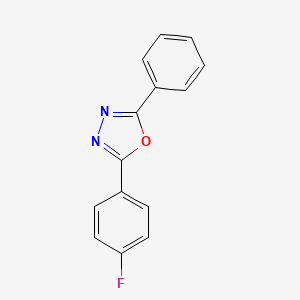
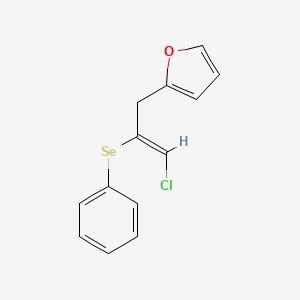
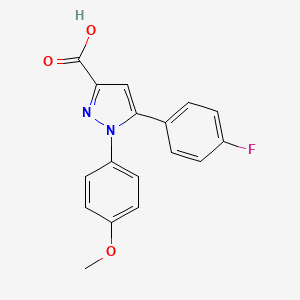
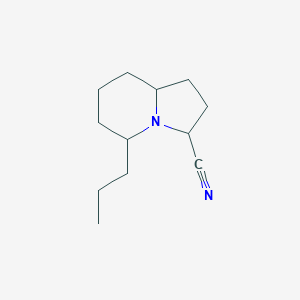
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)
![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)

![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)

![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)

